4-Hydroxy-6-methylquinoline-3-carbohydrazide
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Overview
Description
4-Hydroxy-6-methylquinoline-3-carbohydrazide is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxy group at the 4-position, a methyl group at the 6-position, and a carbohydrazide group at the 3-position of the quinoline ring. Its molecular formula is C11H11N3O2, and it has a molecular weight of 217.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methylquinoline-3-carbohydrazide typically involves the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate. This reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the carbohydrazide group, leading to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-Hydroxy-6-methylquinoline-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for treating infectious diseases and cancer.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. Additionally, its ability to form complexes with metal ions can enhance its antimicrobial activity .
Comparison with Similar Compounds
- 4-Hydroxy-2-methylquinoline-6-carbohydrazide
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
Comparison: Compared to these similar compounds, 4-Hydroxy-6-methylquinoline-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the carbohydrazide group at the 3-position enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-methyl-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H11N3O2/c1-6-2-3-9-7(4-6)10(15)8(5-13-9)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
NLUNDBSSPISMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NN |
Origin of Product |
United States |
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